Welcome to the BenchChem Online Store!
molecular formula C12H13FO B8383880 6-Fluoro-2-methyl-7-propyl-benzofuran

6-Fluoro-2-methyl-7-propyl-benzofuran

Cat. No. B8383880
M. Wt: 192.23 g/mol
InChI Key: JXJUAJJPUGFYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05955495

Procedure details

A suspension of 1.5 g (7.8 mmol) of 1-fluoro-2-propyl-3-prop-2-ynyloxy-benzene and 1.7 g (11.15 mmol) of caesium fluoride in 14 ml of diethylaniline was heated at reflux in a metal bath for 4 hours. After cooling to room temperature 100 ml of diethyl ether were added thereto and insoluble constituents were filtered off. The diethyl ether phase was washed three times with 60 ml of 1 N hydrochloric acid, dried over sodium sulfate and concentrated in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane/hexane 1:2). There was obtained 0.6 g (40%) of 6-fluoro-2-methyl-7-propyl-benzofuran as a pale yellow oil.
Name
1-fluoro-2-propyl-3-prop-2-ynyloxy-benzene
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][C:10]#C)[C:3]=1[CH2:12][CH2:13][CH3:14].[F-].[Cs+].[CH2:17](OCC)C>CCN(C1C=CC=CC=1)CC>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:17]=[C:9]([CH3:10])[O:8][C:4]=2[C:3]=1[CH2:12][CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
1-fluoro-2-propyl-3-prop-2-ynyloxy-benzene
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)OCC#C)CCC
Name
Quantity
1.7 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
14 mL
Type
solvent
Smiles
CCN(CC)C=1C=CC=CC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a metal bath for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
insoluble constituents were filtered off
WASH
Type
WASH
Details
The diethyl ether phase was washed three times with 60 ml of 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (dichloromethane/hexane 1:2)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C2=C(C=C(O2)C)C=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.